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Compound of Interest

Compound Name: Triethylhexanoin

Cat. No.: B1197107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and
spectroscopic properties of triethylhexanoin. The information is curated for professionals in
research and development who require detailed chemical and analytical data.

Molecular Structure of Triethylhexanoin

Triethylhexanoin is a synthetic ester formed from the esterification of glycerin with three
molecules of 2-ethylhexanoic acid.[1][2] This results in a branched-chain triglyceride structure.
[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,3-bis(2-
ethylhexanoyloxy)propyl 2-ethylhexanoate.[1][3]

The key structural and identifying information for triethylhexanoin is summarized in the table
below.
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Identifier Value

Molecular Formula C27H5006[1][2][3]
Molecular Weight 470.7 g/mol [1][4][5]
CAS Number 7360-38-5[1][3][4]

2,3-bis(2-ethylhexanoyloxy)propyl 2-
IUPAC Name ( Y yloxy)propy
ethylhexanoate[1][3]

CCCCC(CC)C(=0)OCC(COC(=0)C(CC)CCCC)
OC(=0)C(CC)CCCC[1][3]

Canonical SMILES

InChlKey DGSZGZSCHSQXFV-UHFFFAOYSA-N[1][4]

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for triethylhexanoin is limited, its
characteristics can be reliably inferred from its chemical structure and data from analogous
compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of triethylhexanoin (also known as Glyceryl tri(2-ethylhexanoate))
reveals signals corresponding to the protons of the glycerol backbone and the 2-ethylhexanoic
acid chains.[1]
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Multiplicity / Integration

Chemical Shift (ppm) . Assignment
(inferred)
~5.3 Multiplet, 1H CH on glycerol backbone
~4.3 Doublet of doublets, 2H CH:z on glycerol backbone
~4.1 Doublet of doublets, 2H CHz on glycerol backbone
] CH of the ethylhexanoyl
~2.3 Multiplet, 3H
groups
i CH: adjacent to the ethyl
~1.6 Multiplet, 6H
branch
) CHz groups of the hexanoyl
~1.3 Multiplet, 24H )
chains
~0.9 Multiplet, 18H Terminal CHs groups

Data is based on typical values for similar structures and publicly available spectra for Glyceryl
tri(2-ethylhexanoate).[6]

The 3C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the
carbons of the glycerol backbone, and the various carbons of the three 2-ethylhexanoyl chains.

[1]
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Chemical Shift (ppm) Assighment

~173-175 Ester Carbonyl (C=0)

~69-70 CH on glycerol backbone

~62-63 CHz on glycerol backbone

~40-45 CH of the ethylhexanoyl groups
~25-35 CHz groups of the hexanoyl chains
~22-24 CH:z of the ethyl branch

~14 Terminal CHs of the hexanoyl chain
~11 Terminal CHs of the ethyl branch

Note: These are predicted chemical shifts based on standard functional group ranges.

Infrared (IR) Spectroscopy

The IR spectrum of triethylhexanoin is dominated by the characteristic absorption bands of
the ester functional group.

Wavenumber (cm~?) Intensity Assignment

C=0 (ester) stretching

~1735-1750 Strong o

vibration[1]

C-H (alkane) stretching
~2850-2960 Strong ] )

vibrations
~1150-1250 Strong C-O (ester) stretching vibration
~1465 Medium C-H (alkane) bending vibration

Note: These are expected absorption bands based on the molecular structure.[1]

Mass Spectrometry (MS)
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Mass spectrometry of triethylhexanoin would provide information about its molecular weight
and fragmentation pattern. Under electron ionization (El), fragmentation would likely occur at
the ester linkages, leading to the loss of the 2-ethylhexanoyl groups.

m/z Value Interpretation

470.36 [M]+ (Molecular lon)

307 [M - CsH1502]+ (Loss of one ethylhexanoyloxy
group)

143 [CsH1502]+ (Ethylhexanoyloxy cation)

127 [CsH150]+ (Acylium ion from ethylhexanoic acid)

Note: These are predicted fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for triethylhexanoin
are not widely published. However, standard methodologies for the analysis of similar oily liquid
compounds are applicable.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of triethylhexanoin in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., chloroform-d, CDCIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Acquire *H and 13C NMR spectra on a Fourier-transform NMR spectrometer,
such as a 300 MHz or 500 MHz instrument.[7]

e 1H NMR Acquisition: Typical parameters include a 30-45 degree pulse angle, a relaxation
delay of 1-2 seconds, and the acquisition of 16-64 scans.

e 13C NMR Acquisition: Utilize proton decoupling. Typical parameters include a 45-degree
pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 512-2048 scans to
achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the signals in the *H NMR
spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol

Sample Preparation: As triethylhexanoin is an oily liquid, the spectrum can be obtained
directly by placing a thin film of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NacCl) salt plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically over a range of 4000-400 cm~1. Perform a
background scan of the clean salt plates before scanning the sample. Co-add 16-32 scans to
improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier
transform. The spectrum is typically displayed as percent transmittance versus wavenumber
(cm™2).

Mass Spectrometry Protocol

Sample Preparation: Dilute a small amount of triethylhexanoin in a volatile organic solvent
like hexane or ethyl acetate.

Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-
MS) for separation from any impurities.[8]

Acquisition (GC-MS): Inject the diluted sample into the GC. The sample is vaporized and
separated on a capillary column. The eluent from the GC is then introduced into the ion
source of the mass spectrometer.

lonization: Use Electron lonization (El) at a standard energy of 70 eV.

Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their
mass-to-charge ratio (m/z).
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+ Data Processing: Generate a mass spectrum by plotting the relative abundance of ions
against their m/z values.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its
analytical data, as well as a typical workflow for spectroscopic analysis.

Alkyl H Alkyl C

/

1H NMR 13C NMR

\

Glycerol H

Carbonyl C

Triethylhexanoin

Molecular Structure
Molecular lon

Fragments

IR Spectroscopy Mass Spec

Click to download full resolution via product page

Caption: Relationship between molecular structure and spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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